Enhanced Lipophilicity Drives Distinct ADME and Binding Behaviour
The target compound possesses a computed XLogP3-AA of 4.2, reflecting the contribution of the quaternary α‑methyl‑α‑phenyl substitution . In contrast, the unsubstituted analog 3-(1,3‑benzothiazol‑2‑yl)propanoic acid has a computed cLogP of approximately 1.8 . A ΔcLogP of +2.4 units represents a greater than 250‑fold increase in octanol–water partition coefficient, which is anticipated to enhance passive membrane permeability and plasma protein binding while reducing aqueous solubility.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2 |
| Comparator Or Baseline | 3-(1,3-Benzothiazol-2-yl)propanoic acid: cLogP ≈ 1.8 |
| Quantified Difference | ΔcLogP = +2.4 (≈ 250‑fold higher partition coefficient) |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm, release 2021.05.07) and ChemAxon/estimated fragment data; no experimental logP measured specifically for the target compound. |
Why This Matters
For procurement decisions in drug discovery, a cLogP of 4.2 versus 1.8 places this compound in a different ADME space—closer to CNS‑drug‑like lipophilicity—making it unsuitable to substitute with the less lipophilic, simpler benzothiazole–propanoic acid fragments when membrane penetration or hydrophobic target engagement is desired.
- [1] PubChem. Compound Summary for CID 4962896: Computed XLogP3-AA value. https://pubchem.ncbi.nlm.nih.gov/compound/4962896 (accessed 2026-05-06). View Source
